Vanilol

Description

Contemporary Relevance in Asymmetric Synthesis and CatalysisIn contemporary chemical research, Valinol maintains significant relevance, particularly in the fields of asymmetric synthesis and catalysiswikipedia.orgchemimpex.comchemimpex.comchemimpex.com. It is widely utilized as a chiral building block for the construction of stereocenters in target moleculeschemimpex.comchemimpex.cominnospk.com. A major application involves its conversion into chiral oxazolines, which are highly effective ligands in various asymmetric metal-catalyzed reactions, including conjugate additions and Diels-Alder reactionswikipedia.orgnih.govacademie-sciences.frthermofisher.kr. Valinol-derived chiral auxiliaries are employed to control the stereochemistry in reactions like aldol (B89426) and alkylation reactionsfishersci.cafishersci.be. Furthermore, Valinol is being incorporated into novel catalytic systems, such as chiral metal-organic frameworks (MOFs), for enantioselective transformations like the reduction of ketonesacs.org. The ability to synthesize both enantiomers of Valinol allows for the preparation of a wide range of chiral ligands and auxiliaries, enabling access to both enantiomers of desired products with high enantioselectivitytandfonline.com. Its continued use and the development of new applications underscore its importance as a versatile and effective chiral motif in modern synthetic chemistrychemimpex.comchemimpex.comacs.orgchemimpex.com.

Physicochemical Properties of L-Valinol

Valinol exhibits distinct physical and chemical properties depending on its stereochemistry. The data below focuses on the more commonly available L-Valinol.

Note: The tables presented here are static representations. In an interactive format, users might be able to sort, filter, or expand on the data.

Detailed Research Findings

Research involving Valinol has demonstrated its efficacy in various asymmetric transformations. For instance, studies have explored the asymmetric reduction of aromatic ketones using reagents derived from borane (B79455) and (S)-Valinol, achieving notable selectivity under optimized conditions rsc.org. The synthesis of chiral oxazolines from Valinol and their application as ligands in copper-catalyzed conjugate addition reactions has shown that the chiral information from the Valinol backbone can be effectively relayed to the catalytic center nih.gov. Furthermore, Valinol has been successfully grafted onto metal-organic frameworks (MOFs) to create heterogeneous catalysts for enantioselective reductions, highlighting its utility in developing recyclable catalytic systems acs.org. The synthesis of enantiopure biphenyl (B1667301) lignans (B1203133) has also been achieved using Valinol-derived chiral oxazolines in Ullmann coupling reactions, demonstrating its role in constructing complex chiral molecules tandfonline.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

78100-57-9 |

|---|---|

Molecular Formula |

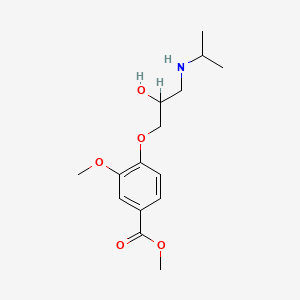

C15H23NO5 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-methoxybenzoate |

InChI |

InChI=1S/C15H23NO5/c1-10(2)16-8-12(17)9-21-13-6-5-11(15(18)20-4)7-14(13)19-3/h5-7,10,12,16-17H,8-9H2,1-4H3 |

InChI Key |

MKDCAESMSRQHIN-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)C(=O)OC)OC)O |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)C(=O)OC)OC)O |

Synonyms |

1-(2-methoxy-4-methoxycarbonyl-1-phenoxy)-3-isopropylamino-2-propanol vanilol |

Origin of Product |

United States |

Synthetic Methodologies for Valinol and Its Enantiomers

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to conventional chemical synthesis. Enzymes, operating under mild conditions, can catalyze the production of enantiomerically pure compounds, often with high yields and specificity.

ω-Transaminase-Catalyzed Reductive Amination for Enantiopure Valinol Synthesis

A significant advancement in the synthesis of optically pure valinol involves the use of ω-transaminases (ω-TAs). researchgate.net These enzymes catalyze the asymmetric reductive amination of a prochiral hydroxy ketone, allowing for the selective production of either the (R)- or (S)-enantiomer of valinol depending on the choice of enzyme. researchgate.netjocpr.com

The reaction can be performed in both aqueous and organic media. researchgate.net In aqueous phosphate (B84403) buffer, successful transformations have been achieved even at high substrate concentrations (200 mM or 20.4 g/L), leading to high conversions and excellent optical purity. researchgate.net For instance, the synthesis of (R)-valinol reached 99% conversion, while the (S)-enantiomer was produced with 94% conversion, both with an enantiomeric excess (ee) greater than 99%. researchgate.net When conducted in an organic solvent such as methyl tert-butyl ether (MTBE), 2-propyl amine can be used as the amine donor. researchgate.net In aqueous systems, alanine (B10760859) is a suitable amine donor. researchgate.net This biocatalytic approach represents a powerful tool for accessing both enantiomers of valinol with high purity. researchgate.net

| Enantiomer | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (R)-Valinol | 200 mM | 99% | >99% | researchgate.net |

| (S)-Valinol | 200 mM | 94% | >99% | researchgate.net |

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a widely used technique for separating racemic mixtures. lookchem.com This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. lookchem.com Lipases are a class of enzymes that have been successfully employed for the kinetic resolution of racemic amino alcohols, the family to which valinol belongs. nih.gov

Two primary strategies using lipases can be employed for the resolution of racemic valinol:

Hydrolysis of Ester Derivatives: In this approach, a racemic mixture of a valinol ester is subjected to enzymatic hydrolysis. The lipase (B570770) will preferentially hydrolyze one enantiomer of the ester, yielding the corresponding optically active valinol, while the other ester enantiomer remains largely unreacted. nih.gov

Transesterification: Racemic valinol can be reacted with an acyl donor, such as ethyl acetate (B1210297), in the presence of a lipase. The enzyme will selectively acylate one enantiomer, producing an optically active valinol ester and leaving the unreacted enantiomer of valinol in high enantiomeric purity. nih.gov

For 2-amino-1-alcohols, it has been demonstrated that the (R)-enantiomers tend to react faster in these lipase-catalyzed resolutions. nih.gov This allows for the isolation of the (R)-form as the alcohol in hydrolysis or as the acetate in transesterification at low conversion rates. nih.gov By employing commercially available lipase preparations, both the (R)- and (S)-enantiomers of 2-amino-1-alcohols can be obtained with high enantiomeric excesses (≥95%). nih.gov

Microbial Conversion Pathways for Related Compounds

Microbial fermentation is a cornerstone of industrial biotechnology for the production of a wide range of chemicals, including amino acids. L-valine, the precursor to L-valinol, is predominantly produced through fermentation using microorganisms such as Corynebacterium glutamicum and Escherichia coli. researchgate.netwikipedia.org These microorganisms have been metabolically engineered to enhance the biosynthesis of L-valine from simple carbon sources like glucose. researchgate.netwikipedia.org

The biosynthetic pathway for L-valine in these microbes is well-understood, and genetic modifications have focused on overcoming metabolic bottlenecks and feedback inhibition to increase production yields. researchgate.net While the direct microbial conversion to valinol is less common, the established fermentation processes for L-valine provide a readily available and abundant source of the chiral precursor for subsequent chemical or enzymatic reduction to L-valinol. nih.gov Furthermore, research into the microbial production of isobutanol has leveraged the valine biosynthetic pathway, demonstrating the potential to divert intermediates towards the synthesis of other valuable compounds. wikipedia.org

Chemical Synthesis Strategies for Valinol

Traditional chemical synthesis provides robust and scalable methods for the production of valinol. These strategies often involve the reduction of the carboxylic acid functionality of valine or its derivatives.

Reduction of Valine Derivatives

The most common chemical route to valinol is the reduction of the amino acid valine. nih.gov Due to the abundance of S-valine, the S-isomer of valinol is almost exclusively produced through this method. nih.gov Several reducing agents can be employed for this transformation.

Lithium Aluminium Hydride (LiAlH₄): A strong reducing agent, LiAlH₄, can directly reduce the carboxylic acid group of valine to an alcohol. nih.gov This method has been reported to produce L-valinol from L-valine in yields of 73-75%.

Sodium Borohydride (B1222165) (NaBH₄) and Iodine (I₂): An alternative system for the reduction of amino acids is the combination of sodium borohydride and iodine, which forms a borane-tetrahydrofuran (B86392) complex in situ. nih.gov This method is also effective for converting valine to valinol.

Sodium Borohydride (NaBH₄) in Ethanol: Valine can be first converted to its ethyl ester, which is then reduced with sodium borohydride in ethanol.

| Starting Material | Reducing Agent/System | Yield | Reference |

|---|---|---|---|

| L-Valine | Lithium Aluminium Hydride (LiAlH₄) | 73-75% | |

| Valine | Sodium Borohydride (NaBH₄) / Iodine (I₂) | Not specified | nih.gov |

| Valine Ethyl Ester | Sodium Borohydride (NaBH₄) in Ethanol | Not specified |

Enantioselective Reductions Utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. organicchemistrydata.org After the desired stereocenter has been created, the auxiliary can be removed. organicchemistrydata.org Enantiopure valinol is itself a precursor to a widely used class of chiral auxiliaries known as Evans oxazolidinones. santiago-lab.com These auxiliaries are synthesized from chiral 2-amino alcohols, such as valinol, and are employed in stereoselective reactions like alpha-alkylation and aldol (B89426) reactions. santiago-lab.com

The synthesis of these auxiliaries involves the condensation of valinol with a carbonic acid derivative like phosgene (B1210022) or carbonyldiimidazole (CDI). The resulting oxazolidinone can then be acylated. The bulky substituent derived from the valinol side chain (an isopropyl group) effectively shields one face of the enolate formed from the acylated oxazolidinone, directing the approach of an electrophile to the opposite face with high diastereoselectivity. santiago-lab.com After the reaction, the chiral auxiliary can be cleaved through methods such as hydrolysis or reduction, yielding the desired chiral product and allowing for the recovery of the auxiliary. The successful application of valinol-derived auxiliaries underscores the importance of having access to enantiomerically pure valinol.

Multi-Step Conversions from Prochiral Precursors

A key strategy in asymmetric synthesis is the conversion of a prochiral molecule—a molecule that can be converted from achiral to chiral in a single step—into a single enantiomer of a chiral product. For valinol, this typically involves the stereoselective transformation of a prochiral ketone.

The core of this synthetic route is the use of ω-transaminases (ω-TAs). nih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. nih.gov By selecting an appropriate ω-transaminase, it is possible to synthesize either the (R)- or (S)-enantiomer of valinol with very high optical purity. nih.gov The reaction mechanism, dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), involves the formation of a Schiff base between the enzyme and the amine donor, followed by transfer of the amino group to the prochiral ketone substrate. nih.gov

This enzymatic step is highly specific, ensuring that the new stereocenter is formed with a predictable and controlled configuration. The process effectively converts the prochiral ketone into a chiral amino alcohol, valinol, in a highly enantioselective manner. nih.gov The versatility of this approach allows for the production of both valinol enantiomers simply by choosing an enzyme with the desired stereopreference. nih.gov

Green Chemistry Approaches in Valinol Synthesis

Green chemistry principles, which aim to design chemical processes that are environmentally benign, are increasingly being applied to the synthesis of valuable compounds like valinol. nih.gov These approaches prioritize the use of renewable catalysts, operation in aqueous media, reduction of waste, and high atom economy.

Biocatalysis, particularly the use of ω-transaminases as described above, stands as a prime example of a green synthetic method for valinol. nih.govnih.gov This enzymatic approach offers several advantages over traditional chemical methods:

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions, such as phosphate buffer, at or near ambient temperature and pressure. This avoids the use of harsh organic solvents and extreme temperatures, reducing energy consumption and improving safety. nih.gov

Biodegradable Catalysts: Enzymes are fully biodegradable catalysts, which minimizes their environmental impact compared to heavy-metal-based catalysts used in some chemical syntheses. ucl.ac.uk

Reduced Waste: The high efficiency and selectivity of enzymatic reactions lead to cleaner reaction profiles with fewer byproducts, simplifying purification and reducing chemical waste.

Research has demonstrated the successful synthesis of both (R)- and (S)-valinol from 1-hydroxy-3-methyl-2-butanone using different ω-transaminases. nih.gov These reactions can be conducted in aqueous phosphate buffer at substrate concentrations as high as 200 mM, achieving near-quantitative conversion (94-99%) and perfect optical purity (>99% ee). nih.gov The choice of amine donor, such as L-alanine in aqueous media or 2-propylamine in organic solvents like methyl tert-butyl ether (MTBE), can be adapted to optimize the reaction and facilitate product isolation. nih.gov

Another advanced green chemistry strategy relevant to amine synthesis is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govnih.gov This catalytic process uses alcohols as alkylating agents, where a catalyst temporarily "borrows" hydrogen from an alcohol to form a reactive carbonyl intermediate. nih.gov This intermediate can then react with an amine to form an imine, which is subsequently reduced when the catalyst returns the borrowed hydrogen. researchgate.net The sole byproduct of this process is water, making it a highly atom-economical and sustainable route for C-N bond formation. nih.govnih.gov While specific applications to valinol synthesis are still emerging, the borrowing hydrogen principle represents a powerful green alternative to conventional amination methods that often rely on pre-functionalized substrates and generate stoichiometric waste. mdpi.com

The following table summarizes the research findings for the green, biocatalytic synthesis of valinol enantiomers using ω-transaminases.

| Target Enantiomer | Precursor | Enzyme Type | Amine Donor | Solvent | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|---|

| (R)-Valinol | 1-hydroxy-3-methyl-2-butanone | (R)-selective ω-TA | L-Alanine | Phosphate Buffer | 200 | 99 | >99 |

| (S)-Valinol | 1-hydroxy-3-methyl-2-butanone | (S)-selective ω-TA | L-Alanine | Phosphate Buffer | 200 | 94 | >99 |

Derivatization and Structural Modifications of Valinol

Synthesis of Chiral Oxazolines Derived from Valinol

Chiral oxazolines are a prominent class of "privileged" ligands in asymmetric catalysis, and valinol is a key precursor for their synthesis. wikipedia.orgrsc.org The most common method for preparing these five-membered heterocycles involves the reaction of valinol with a carboxylic acid or its derivatives. mdpi.com Various synthetic methodologies have been developed to facilitate this cyclization.

Research has demonstrated several effective routes:

Reaction with Nitriles: Valinol can react with aryl nitriles or other cyano-containing compounds. A microwave-assisted protocol using a recoverable heterogeneous catalyst has been shown to produce chiral oxazolines in excellent yields under solvent-free conditions or in a concentrated solution. rsc.org

Dehydrative Cyclization of N-(2-hydroxyethyl)amides: N-acyl derivatives of valinol can undergo dehydrative cyclization to form the oxazoline (B21484) ring. This transformation can be promoted by various reagents, although many traditional methods require harsh conditions. nih.gov

Conversion from Phosphinoaryl Nitriles: Enantiomerically pure 2-[2-(diphenylphosphino)aryl]oxazolines can be prepared by treating the corresponding phosphinoaryl nitrile with a chiral amino alcohol like valinol in the presence of a catalyst such as zinc chloride. researchgate.net

These oxazolines, featuring the bulky isopropyl group derived from valinol, are widely used as ligands for metal catalysts in a range of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. researchgate.net

Functionalized Valinol Derivatives for Specific Reactivity

To utilize valinol in multi-step syntheses, such as peptide synthesis or the construction of complex molecules, it is often necessary to selectively protect one of its functional groups. This prevents unwanted side reactions and allows for controlled, stepwise modifications.

Protecting the amino group of valinol is a critical step for its use as a synthetic intermediate. The most common amine-protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

N-Boc-Valinol: The Boc group is typically introduced by reacting valinol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Alternatively, N-Boc-L-valine can be synthesized from L-valine and then reduced to N-Boc-L-valinol. fengchengroup.comchemicalbook.com For instance, N-Boc-L-valine ester can be reduced with lithium borohydride (B1222165) to yield N-Boc-L-valinol. prepchem.com The Boc group is stable under basic conditions but is easily removed with mild acids.

Cbz-Valinol: The Cbz group is installed by reacting valinol with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. prepchem.com A common synthetic route involves the protection of L-valine to form N-Cbz-L-valine, followed by esterification and subsequent reduction with a borohydride agent to yield Cbz-protected valinol. google.com This protecting group is stable to mild acidic and basic conditions but can be removed by catalytic hydrogenation. google.com

Fmoc-Valinol: The Fmoc group is attached via reaction with Fmoc-Cl or Fmoc-OSu. N-Fmoc-L-valinol is a key derivative used in peptide synthesis. chemimpex.comscbt.com The Fmoc group is notably stable to acidic conditions but is cleaved by mild bases, such as piperidine, making it orthogonal to both Boc and Cbz protecting groups. advancedchemtech.com

These N-protected derivatives are essential for building larger molecules, particularly in solid-phase peptide synthesis (SPPS), where the selective deprotection of the amine is required for chain elongation. chemimpex.com

| Compound Name | Protecting Group | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| N-Boc-Valinol | tert-Butoxycarbonyl (Boc) | C₁₀H₂₁NO₃ | 203.28 | Acid-labile; stable to base and hydrogenation. |

| Cbz-Valinol | Benzyloxycarbonyl (Cbz) | C₁₃H₁₉NO₃ | 237.30 | Cleaved by hydrogenation; stable to mild acid/base. |

| Fmoc-Valinol | 9-Fluorenylmethyloxycarbonyl (Fmoc) | C₂₀H₂₃NO₃ | 325.40 | Base-labile; stable to acid and hydrogenation. scbt.com |

Protection of the hydroxyl group of valinol can be achieved through silylation, forming a silyl (B83357) ether. Silyl ethers are valuable protecting groups due to their ease of formation, stability under a range of conditions (e.g., to organometallic reagents, oxidation, and some reductions), and tunable lability for removal.

The synthesis of O-silylated valinol derivatives typically involves reacting the hydroxyl group of N-protected valinol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) or another silylating agent in the presence of a base like imidazole (B134444) or triethylamine. The choice of the silyl group (e.g., TMS, TES, TBDMS, TIPS) allows for tuning the stability of the protecting group; bulkier silyl groups generally offer greater stability. The cleavage of silyl ethers is most commonly accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). While specific literature on O-silylated valinol is not abundant, the general principles of alcohol protection via silylation are well-established and directly applicable. organic-chemistry.org

Formation of Complex Chiral Scaffolds from Valinol

Valinol's bifunctional and chiral nature makes it an excellent starting material for synthesizing more complex heterocyclic structures that are prevalent in pharmaceuticals and other biologically active compounds.

Morpholine (B109124) is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, a scaffold found in many medicinal compounds. researchgate.nete3s-conferences.org Chiral-substituted morpholines can be synthesized from amino alcohols like valinol. A common strategy involves the N-alkylation of the amino alcohol followed by an intramolecular cyclization to form the ring.

One synthetic approach is the reaction of an N-protected amino alcohol with a two-carbon electrophile that contains a leaving group, followed by cyclization. organic-chemistry.org For example, a protocol using ethylene (B1197577) sulfate (B86663) and a base provides a simple, high-yielding, one or two-step conversion of 1,2-amino alcohols to morpholines. organic-chemistry.org Another strategy involves a palladium-catalyzed carboamination reaction. In this method, an N-protected valinol can be O-allylated, deprotected, and then coupled with an aryl or alkenyl bromide in a Pd-catalyzed reaction that forms the morpholine ring in a single stereoisomeric form. nih.gov

The hydroxyl group of valinol can be converted into an ether, such as a benzyl ether, to serve as a stable protecting group or to modify the molecule's properties. The synthesis of benzyl ethers is commonly achieved through the Williamson ether synthesis. youtube.com This involves deprotonating the alcohol on valinol (typically after N-protection) with a strong base like sodium hydride (NaH) to form an alkoxide, which then undergoes an Sₙ2 reaction with benzyl bromide or benzyl chloride. youtube.comorganic-chemistry.org

The benzyl ether group is robust and stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. A key advantage of the benzyl group is that it can be selectively removed under neutral conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst), which cleaves the C-O bond through hydrogenolysis. youtube.comorganic-chemistry.org This orthogonality makes it a valuable protecting group in complex multi-step syntheses where other protecting groups might be sensitive to hydrogenation.

Proline-Valinol Thioamides

Proline-valinol thioamides represent a significant class of organocatalysts, which are synthesized from the naturally occurring amino acids L-proline and L-valinol. researchgate.net These derivatives have garnered attention for their efficacy in promoting asymmetric chemical transformations, most notably in direct aldol (B89426) reactions. researchgate.net The substitution of an amide linkage with a thioamide group has been observed to improve both the yield and the stereochemical outcome of these reactions. mdpi.com This enhancement is often ascribed to the greater acidity of the thioamide proton relative to that of the corresponding amide. mdpi.com

Research Findings

A specific prolinethioamide, prepared from L-proline and L-valinol, has been identified as a particularly effective catalyst for the direct aldol condensation of a range of aldehydes and ketones. researchgate.net Scientific investigations have revealed that even at a low catalyst loading of 2 mol%, this organocatalyst can facilitate high levels of enantioselectivity. researchgate.net To illustrate, the reaction between 2-nitrobenzaldehyde (B1664092) and acetone (B3395972) proceeded with an enantiomeric excess (ee) of up to 96%. researchgate.net

Moreover, when this proline-valinol thioamide was employed to catalyze the reaction between 3-nitrobenzaldehyde (B41214) and cyclohexanone, it afforded exceptional diastereoselectivity and enantioselectivity, achieving an anti/syn ratio of 99:1 and an enantiomeric excess of 99%. researchgate.net The robustness of this catalyst is further underscored by its performance in aqueous media, suggesting its utility in developing more sustainable synthetic methodologies. researchgate.net

In comparative analyses against their parent dipeptides, proline-valinol thioamides have demonstrated superior catalytic performance. For instance, a Pro-Val thioamide was shown to provide higher yields and enantioselectivities in the aldol reaction of 4-nitrobenzaldehyde (B150856) with acetone when compared to the analogous dipeptide. mdpi.com It was also noted that the presence of an acid co-catalyst could further augment both the yield and the enantioselectivity of the reaction catalyzed by the Pro-Val thioamide. mdpi.com

The catalytic cycle is proposed to follow a mechanism akin to that of proline-catalyzed aldol reactions, which involves an enamine-iminium pathway. mdpi.com In this mechanism, the thioamide moiety is believed to mimic the function of the carboxylic acid group in proline, activating the electrophilic aldehyde through hydrogen bonding interactions. mdpi.com

Catalytic Performance in Aldol Reactions

The table below provides a summary of the catalytic performance of a proline-valinol thioamide in the direct aldol reaction involving different aldehydes and ketones.

| Aldehyde | Ketone | Catalyst Loading (mol%) | Diastereoselectivity (anti/syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Acetone | 2 | - | up to 96 |

| 3-Nitrobenzaldehyde | Cyclohexanone | 2 | 99:1 | 99 |

| 4-Nitrobenzaldehyde | Acetone | Not Specified | - | High |

Valinol in Asymmetric Catalysis and Chiral Ligand Design

Chiral Ligand Development for Metal-Catalyzed Reactions

Valinol-derived ligands have been successfully employed in conjunction with various metal centers to catalyze asymmetric reactions. These ligands can coordinate to metal ions, creating a chiral environment around the catalytic site that influences the stereochemical outcome of the reaction.

Valinol-Grafted Metal-Organic Frameworks (MOFs) as Heterogeneous Catalysts

Chiral Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for asymmetric transformations due to their well-defined crystalline structures, tunable porosity, and modifiable catalytic sites researchgate.net. Valinol has been utilized to functionalize MOFs, creating chiral heterogeneous catalysts. A strategy involves grafting chiral amino alcohols, such as L-valinol, within the pores of aldehyde-functionalized UiO-MOFs via the formation of imine linkages acs.orgnih.govacs.org. This functionalization introduces chiral induction and coordination sites within the MOF pores chinesechemsoc.org. Metalation of these valinol-grafted MOFs with metal salts, such as FeCl₂, can generate single-site base-metal catalysts for asymmetric organic reactions acs.orgnih.govacs.org. These MOF-based catalysts offer advantages such as high activity, enantioselectivity, and recyclability acs.orgnih.govacs.org.

Iron(II)-Based Catalysts for Enantioselective Reductions

Iron(II)-based catalysts incorporating valinol-derived ligands have demonstrated efficacy in enantioselective reduction reactions. Specifically, chiral Iron(II)-catalysts within valinol-grafted MOFs have been developed for the enantioselective reduction of ketones acs.orgnih.govacs.orgresearchgate.net. These catalysts, prepared by grafting L-valinol within MOF pores followed by postsynthetic metalation with FeCl₂, are highly active and enantioselective in the hydrosilylation and hydroboration of a range of aromatic and aliphatic ketones acs.org. They can afford chiral alcohols with enantiomeric excesses (ee) up to 99% acs.orgnih.govacs.org. These MOF-Fe catalysts exhibit high turnover numbers and can be reused multiple times without significant loss of activity or enantioselectivity acs.orgnih.govacs.org. Spectroscopic, kinetic, and computational studies suggest an iron-hydride species as the catalytic entity responsible for the enantioselective transformation acs.org.

Copper-Catalyzed Asymmetric Allylic Oxidation

Valinol has been used in the development of chiral ligands for copper-catalyzed asymmetric allylic oxidation reactions. Chiral heterogeneous ligands have been prepared by immobilizing L-valinol on SBA-15 nanoporous silica (B1680970) rsc.orgrsc.orgsemanticscholar.org. These immobilized valinol ligands, in the presence of copper salts, have been investigated for their ability to induce chirality in the allylic C-H bond oxidation of alkenes rsc.org. This approach allows for the preparation of chiral allylic esters rsc.org. Under optimized conditions, using a valinol-derived ligand immobilized on SBA-15 and Cu(CH₃CN)₄PF₆, chiral allylic esters have been obtained with yields up to 80% and enantiomeric excesses up to 39% rsc.orgrsc.org. The recyclability of these heterogeneous catalysts has also been evaluated rsc.org.

Data for Copper-Catalyzed Asymmetric Allylic Oxidation:

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| L-valinol immobilized on SBA-15 + Cu(CH₃CN)₄PF₆ | Cyclohexene | 80 | 39 |

Palladium-Catalyzed Allylic Substitutions

Valinol has also been utilized in the design of chiral ligands for palladium-catalyzed allylic substitution reactions. Chiral imine-sulfide chelate ligands derived from (S)-valinol have been shown to be effective in catalyzing the reaction of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethylmalonate, yielding the substitution product with high enantiomeric excess nih.gov. A ligand prepared in two steps from (S)-valinol achieved an ee of 94% in this reaction nih.gov. The enantioselectivity in these palladium-catalyzed reactions is influenced by the subtle steric environment of the chiral imine-sulfide chelate ligand nih.gov. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a versatile method for forming carbon-carbon bonds, and the development of chiral ligands, often derived from sources like valinol, is crucial for achieving high enantioselectivity wikipedia.orgkchem.org.

Organocatalytic Applications of Valinol Derivatives

Valinol derivatives have also found application as organocatalysts, promoting asymmetric reactions without the involvement of a metal center.

Proline-Catalyzed Mannich Reactions with Valinol Moieties

Valinol moieties have been incorporated into organocatalysts, particularly in the context of proline-catalyzed Mannich reactions. A strategy for the asymmetric synthesis of 1,2-amino alcohol derivatives is based on a proline-catalyzed asymmetric Mannich reaction using hydroxyacetone (B41140) as the donor component thieme-connect.com. While the direct Mannich reaction is proline-catalyzed, the resulting α-hydroxy-β-amino ketones can be converted into 1,2-amino alcohol derivatives, such as N-BOC-protected valinol, through subsequent redox processes thieme-connect.com. Novel organocatalysts, such as proline-valinol thioamides, have been developed and found to be active catalysts for direct aldol (B89426) reactions, which are related to Mannich-type reactions researchgate.netdntb.gov.ua. These catalysts can provide high enantioselectivity in the aldol reaction of aldehydes with ketones researchgate.net.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Valinol (DL) | 79019 |

| L-Valinol (S) | 640993 |

| D-Valinol (R) | 6950587 |

| L-Proline | 145742 |

| Iron(II) Chloride | 24393 |

| Copper(I) Tetrakis(acetonitrile)hexafluorophosphate | 16708214 |

| Palladium | 23919 |

Data for Proline-Valinol Thioamide Catalyzed Aldol Reaction (Example):

| Catalyst | Aldehyde | Ketone | Enantiomeric Excess (ee %) | Diastereoselectivity (anti/syn) |

| Proline-Valinol Thioamide | 2-nitrobenzaldehyde (B1664092) | Acetone (B3395972) | Up to 96 | - |

| Proline-Valinol Thioamide | 3-nitrobenzaldehyde (B41214) | Cyclohexanone | 99 | 99/1 |

Flavin-Based Catalysts in Oxidation Reactions

Valinol derivatives have been incorporated into flavin-based catalytic systems for oxidation reactions. Chiral N-1,N-10-ethylene-bridged flavinium salts derived from L-valinol have been synthesized and investigated as catalysts for hydrogen peroxide oxidations. researchgate.netdntb.gov.ua These salts have demonstrated efficiency in the chemoselective oxidation of sulfides to sulfoxides and the oxidation of 3-phenylcyclobutanone (B1345705) to the corresponding lactone at room temperature. researchgate.net The catalytic activity is proposed to involve the formation of a flavin-10a-hydroperoxide intermediate, which acts as the oxidizing agent. researchgate.net Flavin-based catalysts, including those derived from valinol, are recognized as an attractive strategy for green and sustainable oxygenations due to their use of environmentally benign oxidants like hydrogen peroxide and molecular oxygen. researchgate.net

Enantioselective Transformations Mediated by Valinol Derivatives

Valinol derivatives serve as effective chiral auxiliaries and ligands in various enantioselective transformations, facilitating the formation of stereocenters with high control.

Asymmetric reduction of prochiral ketones is a key method for synthesizing chiral secondary alcohols. Valinol has been utilized in the development of reagents for the enantioselective reduction of aromatic ketones. mdpi.comrsc.org Reagents prepared from borane (B79455) and (S)-valinol have shown effectiveness in reducing ketones, with the ratio of borane to valinol being an important factor for achieving optimal selectivity. rsc.org Metal-organic frameworks (MOFs) grafted with L-valinol have also been developed as heterogeneous catalysts for the enantioselective hydrosilylation and hydroboration of carbonyl compounds, affording chiral alcohols with high enantiomeric excesses. acs.orgnih.govresearchgate.net These catalysts, such as valinol-grafted UiO-MOFs metalated with FeCl₂, have demonstrated high turnover numbers and recyclability. acs.orgnih.gov

An example of asymmetric reduction of ketones using a valinol-derived catalyst immobilized on a MOF is presented in the table below, highlighting the enantioselectivity achieved:

| Catalyst | Substrate Type | Reaction Type | Enantiomeric Excess (ee) | Reference |

| vol-UiO-Fe | Aliphatic/Aromatic Ketones | Hydrosilylation/Hydroboration | Up to 99% | acs.orgnih.gov |

Valinol derivatives have been employed as chiral auxiliaries in the regioselective and diastereoselective addition of organometallic reagents to imines. The imine formed from the condensation of pyridine-2-carbaldehyde and (S)-valinol, protected as its O-(trimethylsilyl) ether, undergoes addition of various organometallic reagents. rsc.orgpsu.edu The regioselectivity of the addition (attack at the carbon or nitrogen atom of the C=N double bond) is influenced by the nature of the organometallic reagent. rsc.orgpsu.edu For instance, primary alkylmagnesium halides tend to add preferentially at the nitrogen, while other Grignard reagents and organolithium/zincate reagents favor addition at the carbon. rsc.orgpsu.edu This approach allows for the diastereoselective synthesis of secondary and tertiary amines, which can then be converted to chiral amines by removal of the valinol auxiliary. rsc.orgpsu.edu The O-(trimethylsilyl) protection of the hydroxyl group in the valinol auxiliary has been shown to enhance asymmetric induction compared to valine esters. rsc.orgpsu.edu

Valinol-derived chiral auxiliaries have also been used in the asymmetric synthesis of aziridines via the addition of chloromethyllithium to imines. nih.govdissertation.com The imine derived from 2-pyridinecarboxaldehyde (B72084) and (S)-valinol, protected as its O-trimethylsilyl ether, yielded the corresponding 1,2-disubstituted aziridine (B145994) with good yield and diastereoselectivity. nih.govdissertation.com

The synthesis of chiral homoallylic amines can be achieved through the addition of allylmetal reagents to imines derived from chiral amino alcohols like valinol. The reaction of aromatic and aliphatic imines derived from (S)-valinol with allyl bromide and zinc has been investigated, leading to homoallylic amines with good diastereoselectivity. rsc.orgrsc.org Studies have indicated that the reversibility of the allylation reaction can affect the diastereoselectivity, particularly with aromatic imines, but this can potentially be mitigated by modifying reaction conditions. rsc.orgrsc.org Valinol-derived chiral auxiliaries have also been explored in indium-mediated allylation of imines, providing the corresponding homoallylic amines with good yields and diastereoselectivities. ua.eskoreascience.kr

Recyclability and Sustainability in Valinol-Based Catalysis

The recyclability and sustainability of catalysts are important considerations in chemical synthesis. catalysis.blog Valinol-based catalysts, particularly when immobilized on solid supports, have shown promising results in terms of reusability. Chiral MOFs grafted with L-valinol have demonstrated the ability to be reused multiple times in the enantioselective reduction of ketones without significant loss of activity or enantioselectivity. acs.orgnih.gov For example, vol-UiO-Fe catalysts were successfully reused for at least 10 cycles while maintaining high efficiency and enantioselectivity. acs.orgnih.gov

Furthermore, the immobilization of valinol on mesoporous silica nanoparticles, such as SBA-15, has been explored for the development of recyclable heterogeneous catalysts. acs.orgresearchgate.net Organocatalysts derived from proline-valinol amides immobilized on mesoporous organosilica nanoparticles have been evaluated in asymmetric aldol reactions, showing good diastereomeric and enantiomeric ratios. acs.org These nanocatalysts were easily recovered by centrifugation and could be recycled for several runs without losing activity and selectivity, highlighting the potential for sustainable catalytic processes. acs.org Immobilization of valinol on SBA-15 nanoporous silica has also been applied in Cu-catalyzed asymmetric allylic oxidation of alkenes, demonstrating the potential for recyclability in different reaction types. researchgate.net

The use of valinol, derived from the abundant amino acid valine, aligns with principles of sustainable chemistry by utilizing a renewable chiral source. wikipedia.org The development of recyclable heterogeneous catalysts based on valinol further contributes to reducing waste and improving the environmental footprint of asymmetric synthesis.

Investigation of Reaction Mechanisms Involving Valinol and Its Derivatives

Catalytic Reaction Mechanisms in Asymmetric Synthesis

Valinol derivatives are widely employed as chiral ligands in metal-catalyzed asymmetric reactions, influencing the stereochemical outcome. wikipedia.orgnih.gov The design of these ligands often involves modifying the amino and hydroxyl functionalities or incorporating valinol into more complex structures like oxazolines or phosphines. wikipedia.orgnih.gov

For instance, chiral oxazolines derived from valinol are commonly used ligands in asymmetric catalysis. wikipedia.org These ligands coordinate with metal centers, creating a chiral environment around the reactive site. The specific arrangement of substituents around the metal center, dictated by the valinol-derived ligand, influences the approach of the reacting substrates, leading to the preferential formation of one enantiomer over the other.

In some catalytic cycles, valinol-derived catalysts can activate both nucleophilic and electrophilic species through synergistic interactions, such as hydrogen bonding and Lewis acid-base interactions. rsc.org This dual activation can enhance both the reactivity and enantioselectivity of the transformation. For example, certain bifunctional organocatalysts incorporating valinol have been shown to be highly efficient in asymmetric transformations like the direct aldol (B89426) reaction, achieving high enantiomeric excesses and diastereoselectivities. researchgate.net The mechanism in such cases often involves the formation of reactive intermediates stabilized by interactions with the catalyst, guiding the stereochemical course of the reaction.

Metal-organic frameworks (MOFs) grafted with chiral amino alcohols like L-valinol have also been explored as heterogeneous catalysts for enantioselective reactions. acs.org In these systems, the valinol units are incorporated into the MOF structure, providing chiral active sites. Studies on such catalysts in reactions like the hydrosilylation and hydroboration of carbonyls suggest that the catalytic species, such as an iron-hydride in the case of iron-grafted MOFs, interacts with the substrate within the chiral environment of the MOF pores, leading to enantioselective product formation. acs.org The mechanism is proposed to involve the insertion of the carbonyl into the metal-hydride bond, forming a chiral metal-alkoxide intermediate. acs.org

Stereochemical Induction and Diastereocontrol Pathways

Stereochemical induction in reactions involving valinol and its derivatives is primarily governed by the predefined chirality at the stereogenic center derived from valine. This inherent chirality is relayed to the reactive center of the substrate through the catalyst or chiral auxiliary derived from valinol.

In reactions utilizing chiral ligands derived from valinol, the spatial arrangement of the ligand around the metal center dictates the facial selectivity of the substrate approach. Different transition states leading to different stereoisomers will have varying energy levels due to steric and electronic interactions with the chiral ligand. The lower energy transition state is favored, leading to the predominant formation of a specific stereoisomer.

Diastereocontrol, the preferential formation of one diastereomer over others, is also a critical aspect of reactions involving chiral valinol derivatives. This can be achieved through various strategies, including the use of chiral auxiliaries covalently attached to the substrate or through the design of chiral catalysts that induce diastereoselectivity. researchgate.net For instance, the reaction of imines derived from (S)-valinol with organometallic reagents can lead to the formation of homoallylic amines with high diastereoisomeric excess, demonstrating the influence of the valinol-derived chiral center on the stereochemical outcome. researchgate.net

Directed reactions, where a functional group in the substrate or a tethered chiral auxiliary guides the approach of the reagent, are another mechanism for achieving stereocontrol. While the provided text doesn't specifically detail directed reactions of valinol, the concept of a directing group (like the hydroxyl or amino group in valinol derivatives) coordinating to a metal or reagent to influence stereochemistry is a common theme in asymmetric synthesis. unl.pt

Nucleophilic Reactivity of Amino and Hydroxyl Groups

Valinol possesses both a primary amino group and a primary hydroxyl group, both of which can act as nucleophiles. The nucleophilicity of these groups is influenced by factors such as pH, solvent, and the presence of activating or deactivating substituents.

The amino group in valinol is generally a stronger nucleophile than the hydroxyl group under typical reaction conditions, particularly in its deprotonated form. csbsju.edu This is due to the lower electronegativity of nitrogen compared to oxygen, making the lone pair of electrons on nitrogen more available for donation. The amino group can readily participate in reactions such as imine formation with aldehydes or ketones, acylation, and alkylation.

The hydroxyl group can act as a nucleophile, particularly when activated, for example, through deprotonation to form an alkoxide or coordination to a Lewis acidic metal center. It can undergo reactions such as esterification, ether formation, and nucleophilic additions.

The differential reactivity of the amino and hydroxyl groups can be exploited in the synthesis of valinol derivatives, allowing for selective functionalization. For example, protecting groups can be used to selectively react one functional group while leaving the other free for subsequent transformations.

In some catalytic systems, the nucleophilic character of both the amino and hydroxyl groups can be utilized. For instance, in the formation of chiral oxazolines from valinol, the reaction involves the condensation of the amino group with a carbonyl compound followed by cyclization involving the hydroxyl group. wikipedia.org

Intermediates and Transition State Analysis in Valinol Reactions

Understanding the intermediates and transition states involved in reactions with valinol and its derivatives is crucial for elucidating reaction mechanisms and optimizing stereoselectivity. Intermediates are transient species formed during a reaction that exist in a local energy minimum on the reaction coordinate, while transition states are high-energy configurations representing the point of maximum energy along the reaction pathway between reactants, intermediates, or products. solubilityofthings.comyoutube.com

Spectroscopic techniques and computational methods are often employed to characterize intermediates and transition states. acs.orgsolubilityofthings.com For example, in the study of valinol-grafted MOF catalysts, spectroscopic, kinetic, and computational studies were used to propose an iron-alkoxide intermediate in the catalytic cycle of ketone reduction. acs.org

Transition state analysis provides insights into how the chiral information from valinol or its derivatives is transferred to the reacting substrates. By analyzing the geometry and energy of different possible transition states, researchers can rationalize observed stereochemical outcomes and design more selective catalysts or reaction conditions. ub.eduvanderbilt.edu For instance, in asymmetric reactions catalyzed by valinol-derived ligands, the favored transition state is typically one where steric and electronic interactions between the ligand, metal center, and substrates are minimized, leading to the preferential formation of one enantiomer.

In reactions involving nucleophilic attack on carbonyl compounds or imines catalyzed by valinol derivatives, the transition state often involves the approach of the nucleophile to the activated electrophile within the chiral environment provided by the catalyst. researchgate.net The specific orientation of the approaching nucleophile is influenced by the steric bulk and electronic properties of the substituents on the chiral valinol framework.

Studying intermediates can also reveal key steps in the reaction mechanism. For example, in the catalytic oxidation of sulfides by certain flavinium salts derived from L-valinol, a flavin-10a-hydroperoxide is identified as the intermediate responsible for the oxidation. researchgate.net Characterization of such intermediates helps to build a complete picture of the catalytic cycle.

Computational studies, such as density functional theory (DFT) calculations, are powerful tools for exploring the potential energy surface of a reaction and identifying plausible intermediates and transition states that are consistent with experimental observations. acs.org These studies can provide detailed information about bond breaking and formation, charge distribution, and molecular geometry along the reaction pathway, offering valuable insights into the factors that govern reactivity and stereoselectivity.

Computational and Theoretical Studies of Valinol

Quantum Chemical Geometry Optimization and Conformational Analysis

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.govresearchgate.net These calculations also allow for the exploration of different spatial arrangements of the atoms, known as conformations, and their relative energies.

A study on L-valinol involved its geometry optimization using quantum chemical methods. nih.govresearchgate.net The conformation of the geometry-optimized isolated molecule was then compared with the molecular structure in the crystalline state determined by X-ray diffraction. researchgate.net This comparison is crucial as the conformation of a molecule can be influenced by its environment, such as the packing forces in a crystal or interactions with solvent molecules. In the gas phase, the optimized structure of L-valinol is influenced by intramolecular hydrogen bonding, whereas in the solid state, intermolecular hydrogen bonds play a significant role in determining the conformation. researchgate.net

Conformational searching is a systematic or random process of finding the low-energy conformers of a molecule. uci.edu For flexible molecules like valinol, which has several rotatable single bonds, identifying the global minimum energy conformation and other low-energy conformers is essential for understanding its behavior. Methods like Monte Carlo searches, combined with energy minimization, are often employed for this purpose. uci.edu

The following table presents a comparison of selected torsion angles for L-valinol from different methods, illustrating the differences between the crystal structure and the geometry-optimized isolated molecule.

| Torsion Angle (°C) | IAM Refinement | Invariom Refinement | Geometry Optimization |

|---|---|---|---|

| O1—C1—C2—N1 | -60.8 (2) | -60.8 (1) | -52.1 |

| O1—C1—C2—C3 | 62.2 (2) | 62.3 (1) | 69.8 |

| H1—O1—C1—C2 | -65 (3) | -69 (2) | -60.0 |

| N1—C2—C3—C4 | -175.0 (2) | -175.0 (1) | -171.7 |

| C1—C2—C3—C5 | -56.1 (2) | -56.1 (1) | -51.2 |

Data sourced from Dittrich et al. (2006). researchgate.net IAM refers to the Independent Atom Model.

Molecular Dynamics Simulations of Valinol Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgacs.orgmdpi.com These simulations can provide detailed information about the interactions between a molecule and its environment, such as a solvent or a biological receptor.

While specific MD simulation studies focusing solely on valinol are not extensively documented in the provided search results, studies on the closely related amino acid, valine, offer insights into the types of interactions that can be investigated. For instance, a molecular dynamics simulation study on valine enantiomers with β-cyclodextrin in different solvents explored the influence of solvent polarity on their interaction and separation. researchgate.net Such a study demonstrates how MD simulations can be used to understand enantioselective recognition, which is relevant for applications of chiral molecules like valinol.

In a typical MD simulation of a molecule like valinol in an aqueous solution, the system would be set up with a single valinol molecule surrounded by a large number of water molecules in a simulation box. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to generate a trajectory of the system over time. Analysis of this trajectory can reveal information about:

Solvation Structure: How water molecules arrange themselves around the different functional groups of valinol (hydroxyl, amino, and isopropyl groups).

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between valinol and water, as well as intramolecular hydrogen bonds within the valinol molecule.

Conformational Dynamics: How the conformation of valinol changes over time in solution.

The following table outlines the typical steps and parameters involved in a molecular dynamics simulation.

| Simulation Step | Description | Typical Parameters |

|---|---|---|

| System Setup | Placement of the solute (valinol) and solvent molecules in a simulation box. | Choice of force field (e.g., AMBER, CHARMM, GROMOS), water model (e.g., TIP3P, SPC/E), and box size. |

| Energy Minimization | Minimization of the potential energy of the system to remove steric clashes. | Steepest descent or conjugate gradient algorithms. |

| Equilibration | Gradual heating and pressurization of the system to the desired temperature and pressure. | NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. |

| Production Run | Generation of the trajectory for data analysis. | Simulation time (nanoseconds to microseconds), time step (femtoseconds). |

| Analysis | Calculation of various properties from the trajectory. | Radial distribution functions, hydrogen bond analysis, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF). |

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including those in which valinol or its derivatives act as catalysts. nih.govprinceton.edu By calculating the energies of reactants, products, intermediates, and transition states, computational methods can provide a detailed picture of the reaction pathway.

Valinol is a precursor for chiral ligands and organocatalysts. For example, a study reported the use of a novel proline-valinol thioamide as a highly enantioselective organocatalyst for the direct aldol (B89426) reaction. researchgate.net In such studies, computational modeling can be used to:

Propose a Catalytic Cycle: Identify the key steps in the reaction, such as the formation of an enamine intermediate.

Determine the Transition State Structures: Locate the highest energy point along the reaction coordinate for the stereoselectivity-determining step.

Explain the Origin of Enantioselectivity: Analyze the non-covalent interactions (e.g., hydrogen bonds, steric hindrance) in the transition states that lead to the preferential formation of one enantiomer over the other.

Another investigation into aminonitriles as organocatalysts explored the use of L-valine nitrile in the aldol reaction between 4-nitrobenzaldehyde (B150856) and cyclohexanone. whiterose.ac.uk While the experimental results showed moderate conversion and enantioselectivity, computational studies could provide a deeper understanding of the factors limiting the catalyst's efficiency and guide the design of more effective catalysts. whiterose.ac.uk

The table below summarizes the key aspects of a computational study of a reaction mechanism.

| Aspect of Mechanistic Study | Computational Approach | Information Gained |

|---|---|---|

| Reactant and Product Structures | Geometry optimization | Optimized geometries and relative energies. |

| Reaction Intermediates | Geometry optimization and frequency analysis | Identification of stable intermediates along the reaction pathway. |

| Transition States | Transition state search algorithms (e.g., QST2, QST3, Berny) and frequency analysis (to confirm a single imaginary frequency) | Structure and energy of the transition state, which determines the activation energy of the reaction. |

| Reaction Pathway | Intrinsic Reaction Coordinate (IRC) calculations | Confirmation that the transition state connects the correct reactants and products. |

| Solvent Effects | Implicit solvent models (e.g., PCM, SMD) or explicit solvent molecules | More accurate energies that account for the influence of the solvent. |

Invariom-Model Refinement for Charge Density and Bonding Analysis

The invariom model is a method used in X-ray crystallography to refine the crystal structure of a molecule. nih.govresearchgate.netuwa.edu.au It utilizes a database of aspherical atomic scattering factors, which are pre-calculated from quantum chemistry for small, transferable chemical groups. researchgate.net This approach allows for a more detailed and accurate description of the electron density distribution in the molecule compared to the traditional independent atom model (IAM), which assumes spherical atoms. researchgate.net

A study on L-valinol demonstrated the advantages of the invariom-model refinement. nih.govresearchgate.net The structure of L-valinol was determined at 100 K by single-crystal X-ray diffraction, and the results from the invariom refinement were compared to those from the IAM and from quantum chemical geometry optimization. nih.govresearchgate.net

Key findings from the invariom-model refinement of L-valinol include:

More Accurate Hydrogen Atom Positions: The invariom model provides hydrogen atom positions that are free from the bias of the IAM, leading to a more accurate description of the hydrogen-bond pattern. nih.govresearchgate.net

Improved Agreement with Quantum Chemistry: The geometry obtained from the invariom refinement shows a better agreement with the results from a quantum chemical geometry optimization. nih.govresearchgate.net

Detailed Charge Density Analysis: The aspherical electron density distribution obtained from the invariom model can be used to analyze the nature of chemical bonds and intermolecular interactions through topological analysis based on the theory of Atoms in Molecules (AIM).

The following table compares key crystallographic and refinement parameters for L-valinol using the IAM and the invariom model.

| Parameter | IAM Refinement | Invariom Refinement |

|---|---|---|

| R[F > 4σ(F)] | 0.041 | 0.038 |

| wR(F²) | 0.106 | 0.102 |

| Goodness-of-fit on F² | 1.11 | 1.07 |

| (Δ/σ)max | <0.001 | <0.001 |

| Δρmax (e Å⁻³) | 0.36 | 0.26 |

| Δρmin (e Å⁻³) | -0.21 | -0.20 |

Data sourced from Dittrich et al. (2006). researchgate.net

Advanced Analytical Techniques in Valinol Research

Spectroscopic Methods for Structural Elucidation of Valinol Complexes and Intermediates

Spectroscopic techniques are indispensable for probing the electronic and geometric structures of Valinol-containing species. These methods are particularly powerful for studying species in solution or in the gas phase, providing information that is often complementary to solid-state structural analysis.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for determining the local geometric and electronic structure of an absorbing atom. youtube.comwpmucdn.com It is particularly valuable in catalysis research for characterizing the oxidation state and coordination environment of metal centers in Valinol complexes, which often act as catalysts or catalytic intermediates. youtube.comresearchgate.net XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netmdpi.com

The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. mdpi.com For instance, in a study of vanadium-based catalysts, the position and intensity of the pre-edge peak in the V K-edge XANES spectra are sensitive to the oxidation state and the symmetry of the vanadium environment. mdpi.com This allows researchers to track changes in the catalyst's electronic structure during a reaction. The EXAFS region, on the other hand, provides information about the coordination number, distances, and identities of the atoms surrounding the absorbing atom. wpmucdn.com By analyzing the EXAFS data, researchers can determine the precise structure of the catalytically active species in solution. researchgate.netmdpi.com Machine learning techniques are increasingly being used to analyze XAS data, enabling rapid and unbiased interpretation of complex spectra to identify structural descriptors of catalysts. wpmucdn.comchemrxiv.org

Table 1: Application of XAS in the Study of Metal-Valinol Complexes

| XAS Technique | Information Obtained | Relevance to Valinol Research |

|---|---|---|

| XANES | Oxidation state, coordination geometry | Determining the electronic state of the metal center in a Valinol-based catalyst. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and advanced techniques provide deeper insights into the behavior of molecules in solution. nih.govnih.gov Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful method for studying mixtures and investigating intermolecular interactions, such as the formation of Valinol complexes. nih.govucsb.edumestrelab.com The DOSY experiment separates the NMR signals of different species based on their translational diffusion coefficients, which are related to their size and shape. ucsb.eduox.ac.uk

This technique can be considered "chromatography by NMR," allowing for the identification of individual components in a complex mixture without physical separation. nih.gov In the context of Valinol research, DOSY-NMR can be used to:

Characterize the formation of Valinol complexes: By measuring the diffusion coefficient of Valinol in the presence of a binding partner (e.g., a metal ion or another organic molecule), the formation of a larger complex can be confirmed by a decrease in the diffusion rate. researchgate.netcore.ac.uk

Determine association constants: The extent of the change in diffusion can be used to calculate the binding affinity between Valinol and its substrate. researchgate.netcore.ac.uk

Probe the solution structure of aggregates: DOSY can help to understand the aggregation state of Valinol derivatives or their complexes in solution. nih.gov

Recent advancements have focused on optimizing DOSY experiments for high-throughput analysis, which is beneficial for screening libraries of potential Valinol-based catalysts or complexes. nih.gov

Table 2: Representative Diffusion Coefficients Measured by DOSY-NMR

| Molecule/Complex | Solvent | Diffusion Coefficient (D) x 10⁻¹⁰ m²/s |

|---|---|---|

| Small Organic Molecule (e.g., Valinol) | D₂O | ~5-10 |

| Valinol-Metal Complex | D₂O | ~1-5 |

Note: These are illustrative values; actual diffusion coefficients depend on molecular weight, shape, and solvent viscosity.

Infrared Photodissociation (IRPD) spectroscopy is a highly sensitive technique used to obtain vibrational spectra of mass-selected ions in the gas phase. mdpi.com This method is particularly well-suited for characterizing the structures of transient reaction intermediates and complexes involving Valinol that may be difficult to study by other means. acs.orgacs.orgepfl.ch

In an IRPD experiment, ions of a specific mass-to-charge ratio are isolated in a mass spectrometer and then irradiated with an infrared laser. researchgate.netnih.gov When the laser frequency is resonant with a vibrational mode of the ion, it absorbs energy, leading to fragmentation. The resulting fragment ions are detected, and the IRPD spectrum is generated by plotting the fragmentation efficiency as a function of the laser wavelength. mdpi.com

By comparing the experimental IRPD spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), the geometric and electronic structure of the ion can be determined with high confidence. acs.orgacs.orgepfl.chwayne.edu This approach has been successfully applied to study protonated amino acids, including valine, and their hydrated clusters, providing detailed information about their intrinsic structures and non-covalent interactions, free from solvent effects. acs.orgacs.orgepfl.chchemrxiv.org

X-ray Diffraction for Single-Crystal Structure Determination

Unambiguous structural confirmation: XRD provides direct evidence of the molecular connectivity and stereochemistry.

Understanding intermolecular interactions: The crystal packing reveals details about hydrogen bonding and other non-covalent interactions that influence the material's properties. mdpi.com

Correlating solid-state structure with catalytic activity: For Valinol-based catalysts, the solid-state structure can provide insights into the active site's geometry.

The process involves growing a high-quality single crystal of the Valinol-containing compound, which is then mounted in an X-ray diffractometer. creative-biostructure.com The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. carleton.eduulisboa.pt The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be determined and the molecular structure refined. ulisboa.pt This powerful technique has been used to elucidate the structures of numerous metal complexes and organic compounds. mdpi.commdpi.comresearchgate.netnih.govmdpi.com

Table 3: Crystallographic Data for a Hypothetical Valinol Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₅NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.678 |

| V (ų) | 1104.5 |

| Z | 4 |

Note: This is an example of typical data obtained from a single-crystal XRD experiment.

Chromatographic Methods for Enantiomeric Excess Determination in Research Contexts

Since Valinol is a chiral molecule, determining its enantiomeric purity is critical, especially in applications like asymmetric catalysis where one enantiomer is desired. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used and accurate chromatographic methods for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.usnih.gov

These techniques rely on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of Valinol, leading to their separation. csfarmacie.cznih.govyoutube.com

Chiral HPLC: This is a versatile method where a solution of the Valinol derivative is passed through a column packed with a CSP. csfarmacie.cznih.gov Polysaccharide-based CSPs are among the most effective for separating a wide range of chiral compounds, including amino acid derivatives. csfarmacie.cznih.govphenomenex.com The two enantiomers will have different retention times, and the ratio of their peak areas in the chromatogram is used to calculate the enantiomeric excess. rsc.org

Chiral GC: For volatile derivatives of Valinol, GC with a chiral capillary column is an excellent method for enantiomeric separation. nih.govgcms.cz Cyclodextrin-based stationary phases are commonly used for this purpose. gcms.cz GC often offers high resolution and sensitivity. heraldopenaccess.usnih.gov

The choice between HPLC and GC depends on the volatility and thermal stability of the Valinol derivative being analyzed. In many cases, derivatization of Valinol is necessary to improve its chromatographic properties and detectability. rsc.orgnih.gov

Table 4: Comparison of Chromatographic Methods for Valinol Enantiomeric Excess Determination

| Method | Principle | Advantages | Common Stationary Phases |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase in the liquid phase. | Wide applicability, preparative scale possible. | Polysaccharide derivatives (cellulose, amylose), Pirkle-type, macrocyclic antibiotics. csfarmacie.cz |

Applications of Valinol in Materials Science and Polymer Chemistry

Fabrication of Chiral Metal-Organic Frameworks with Valinol Components

The integration of valinol into metal-organic frameworks (MOFs) has paved the way for highly effective chiral materials, particularly in the realm of asymmetric catalysis. A notable strategy involves grafting L-valinol onto the organic linkers of a pre-existing MOF architecture through post-synthetic modification. acs.orgacs.org

One prominent example is the creation of chiral iron(II) catalysts within a UiO-type MOF (Universitetet i Oslo). In this process, aldehyde-functionalized UiO-MOFs are first synthesized. Subsequently, L-valinol is introduced, forming an imine linkage with the aldehyde groups on the MOF's organic linkers. acs.org This valinol-grafted MOF, termed vol-UiO, is then metalated with an iron(II) source, such as FeCl₂, to create single-site, catalytically active centers within the porous framework. acs.org

These vol-UiO-Fe catalysts have demonstrated exceptional performance in asymmetric organic transformations. For instance, in the hydrosilylation and hydroboration of various ketones, they have produced the corresponding chiral alcohols with very high levels of stereochemical purity, achieving enantiomeric excesses up to 99%. acs.org The catalytic system also boasts high efficiency and robustness, with turnover numbers reaching up to 15,000. Furthermore, the catalyst can be recycled and reused at least ten times without a discernible loss in activity or enantioselectivity, highlighting its potential for sustainable chemical manufacturing. acs.org

| Catalyst | Reaction | Substrate | Enantiomeric Excess (ee) | Turnover Number (TON) | Reusability |

| vol-UiO-Fe | Hydrosilylation | Acetophenone | >99% | Up to 15,000 | >10 cycles |

| vol-UiO-Fe | Hydroboration | 1-Tetralone | 98% | High | >10 cycles |

| vol-UiO-Fe | Hydrosilylation | 2-Heptanone | 96% | High | >10 cycles |

The chirality of the valinol component is fundamental to the enantioselectivity of these MOFs. While not incorporating valinol directly into the framework, studies on other chiral MOFs demonstrate how these structures facilitate chiral recognition. For example, a cobalt-based MOF with chiral nanochannels showed a strong ability to discriminate between the enantiomers of valinol itself in solution. rsc.org The S-valinol enantiomer exhibited a much stronger interaction with the MOF's chiral pores, leading to a distinct fluorescence quenching response compared to R-valinol. This differential interaction, governed by factors like hydrogen bonding, is the basis for the enantioselectivity observed in valinol-containing catalytic MOFs. rsc.org

| Analyte | Interaction with Co-bpy MOF | Fluorescence Response | Enantioselectivity Factor (α) |

| S-Valinol | Stronger Interaction | Quenching ("Turn-off") | 4.7 |

| R-Valinol | Weaker Interaction | Recovery ("Turn-off-on") | 4.7 |

Development of Chiral Polymers and Macromolecules

Valinol and its derivatives serve as critical monomers for the synthesis of chiral polymers and macromolecules with specialized functions. The chirality of the valinol unit is transferred to the macromolecular structure, influencing its secondary structure (e.g., inducing helicity) and recognition capabilities.

A clear example is the synthesis of poly(N-acryloyl-L-valine) (PAVAL) brushes on solid substrates like silicon nanowires. researchgate.net In this approach, N-acryloyl-L-valine, a monomer derived from L-valine, is polymerized from the surface using techniques like surface-initiated reversible chain transfer catalyzed polymerization (SI-RCTP). researchgate.net This creates a dense layer of chiral polymer chains tethered to the surface. Such materials have been developed for applications in biosensing, for instance, in the detection of human papillomavirus (HPV). researchgate.net

Another sophisticated application is in the field of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. nih.gov In one study, a derivative of valine, fructosyl valine (Fru-Val), was used as the template molecule. nih.govresearchgate.net A complex of Fru-Val with a vinyl-functionalized phenylboronate was copolymerized with a cross-linking monomer like ethylene (B1197577) glycol dimethacrylate. nih.govresearchgate.net After polymerization, the Fru-Val template is removed, leaving behind cavities that are specifically shaped to re-bind Fru-Val with high selectivity. nih.gov This demonstrates how the specific stereochemistry of the valine derivative can be used to create highly specific recognition sites in a robust polymer matrix. The resulting polymer showed a significantly higher binding affinity for Fru-Val compared to control polymers imprinted with other molecules. nih.gov

Role in the Synthesis of Optically Active Materials

A primary and widespread application of valinol in materials science is its use as a precursor for chiral auxiliaries and ligands, which are indispensable tools in asymmetric synthesis. nbinno.comnbinno.com The bifunctional nature and inherent chirality of L-valinol make it an ideal starting material for constructing more complex chiral molecules that guide the stereochemical outcome of chemical reactions. nbinno.comnbinno.com

This capability is essential for producing enantiomerically pure compounds, which are critical in fields like pharmaceuticals and agrochemicals where different enantiomers can have vastly different biological effects. nbinno.com Valinol is frequently used to synthesize a class of ligands known as phosphinooxazolines (PHOX) and other oxazoline-containing ligands. nih.gov These ligands coordinate to a metal center (e.g., palladium, iridium, copper) to form a chiral catalyst. The stereocenter from the original valinol molecule is positioned close to the metal's active site, creating a chiral environment that forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess. bldpharm.com This strategy is a cornerstone of modern asymmetric catalysis, enabling the efficient production of a wide array of optically active materials and intermediates. nih.gov

Design of Advanced Functional Materials Utilizing Valinol Chirality

The chirality originating from valinol is a key design element in the creation of advanced functional materials with capabilities spanning catalysis, sensing, and chiral recognition. nbinno.comnih.gov By controlling the precise three-dimensional arrangement of atoms, chemists can fine-tune material properties for specific, high-performance applications. nbinno.com

The valinol-grafted MOFs discussed previously are a prime example of advanced functional materials. acs.org Their function as highly selective and reusable asymmetric catalysts is a direct consequence of the valinol-derived chirality embedded within a robust, porous framework. acs.org

Furthermore, the principles of chiral recognition demonstrated by materials designed to sense valinol enantiomers can be inverted. rsc.org MOFs or polymers containing valinol components can be designed as sensors for other chiral molecules. nih.govresearchgate.net The specific interactions (e.g., hydrogen bonding, steric hindrance) between the valinol unit in the material and an external chiral analyte can produce a measurable signal, such as a change in fluorescence or a shift in frequency on a quartz crystal microbalance, allowing for the detection and quantification of the analyte's enantiomers. rsc.orgbeilstein-journals.org For example, polymers containing valine enantiomers, such as poly(acryloyl-ʟ-valine), have been used as the recognition layer in sensors to detect chiral biomolecules. beilstein-journals.org These functional materials leverage the precise stereochemistry of valinol to perform complex tasks that would be impossible for their achiral counterparts.

Future Directions and Emerging Research Avenues for Valinol

Exploration of Novel Biocatalytic Pathways for Sustainable Production

The conventional synthesis of valinol involves the chemical reduction of valine using strong reducing agents like lithium aluminum hydride. wikipedia.org While effective, these methods often require harsh conditions and generate significant chemical waste. The future of valinol production is geared towards sustainable, enzyme-based processes that operate under mild, aqueous conditions.

Emerging research focuses on the discovery and engineering of enzymes capable of efficiently converting precursors to valinol. A key area of exploration is the use of engineered amine dehydrogenases (AmDHs) . nih.govfrontiersin.org These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones, offering a direct, one-step route to chiral amino alcohols like valinol from simple starting materials. nih.govfrontiersin.org Future work will involve applying protein engineering strategies, such as directed evolution, to improve the activity, stability, and substrate scope of AmDHs specifically for valinol synthesis.

Another promising avenue is the development of multi-enzyme cascade reactions in a single pot. This approach mimics cellular metabolic pathways to achieve high-efficiency synthesis without isolating intermediates. A potential pathway involves:

Enzymatic synthesis of L-valine : Utilizing engineered microbes like Corynebacterium glutamicum or Escherichia coli to produce L-valine from renewable feedstocks like glucose. nih.govplos.org